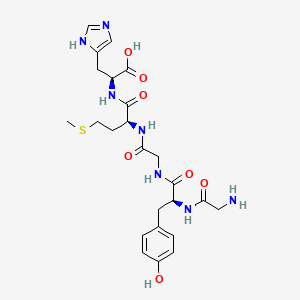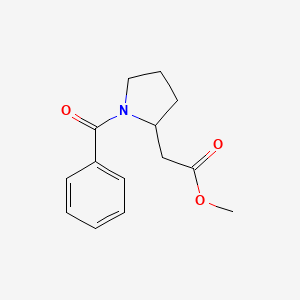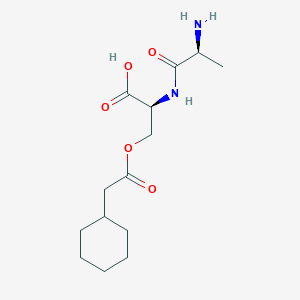
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is a complex peptide compound composed of the amino acids L-histidine, glycine, L-tyrosine, and L-methionine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a variety of biochemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Electrophilic reagents like iodoacetamide for alkylation of histidine.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Alkylated histidine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to metal ions, proteins, and enzymes, influencing their activity and stability.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, reducing reactive oxygen species (ROS) levels, and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.
L-Histidine: A single amino acid with roles in enzyme catalysis and metal ion binding.
L-Carnosine: A dipeptide composed of β-alanine and L-histidine, known for its antioxidant properties.
Uniqueness
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
852384-12-4 |
|---|---|
Molekularformel |
C24H33N7O7S |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H33N7O7S/c1-39-7-6-17(23(36)31-19(24(37)38)9-15-11-26-13-28-15)29-21(34)12-27-22(35)18(30-20(33)10-25)8-14-2-4-16(32)5-3-14/h2-5,11,13,17-19,32H,6-10,12,25H2,1H3,(H,26,28)(H,27,35)(H,29,34)(H,30,33)(H,31,36)(H,37,38)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
FEIMFORGIGWORD-FHWLQOOXSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)

![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)








